molecular formula C10H2Br2O2S2 B8238905 2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione

2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione

Cat. No.: B8238905
M. Wt: 378.1 g/mol
InChI Key: LKBSNQXXSMCHSS-UHFFFAOYSA-N
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Description

2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione is an organic compound with the molecular formula C10H2Br2O2S2. It is a derivative of benzo[1,2-b:6,5-b’]dithiophene, characterized by the presence of two bromine atoms at the 2 and 7 positions and two carbonyl groups at the 4 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione typically involves the bromination of benzo[1,2-b:6,5-b’]dithiophene-4,5-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as chloroform or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione in its applications primarily involves its electronic properties. The compound’s conjugated π-system allows for efficient charge transport and light absorption. In organic electronics, it acts as an electron donor or acceptor, facilitating the movement of charge carriers through the material. The presence of bromine atoms and carbonyl groups can also influence the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dibromobenzo[1,2-b4,3-b’]dithiophene-4,5-dione: Similar structure but different positioning of the dithiophene units.

    4,8-Dibromobenzo[1,2-b4,5-b’]dithiophene: Lacks the carbonyl groups present in 2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione.

    Benzo[1,2-b6,5-b’]dithiophene-4,5-dione: Parent compound without the bromine substituents.

Uniqueness

2,7-Dibromobenzo[1,2-b:6,5-b’]dithiophene-4,5-dione is unique due to the combination of bromine atoms and carbonyl groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials for organic electronics and other applications .

Properties

IUPAC Name

2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2Br2O2S2/c11-5-1-3-7(13)8(14)4-2-6(12)16-10(4)9(3)15-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBSNQXXSMCHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=O)C(=O)C3=C2SC(=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2Br2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione
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Reactant of Route 3
2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione
Reactant of Route 4
Reactant of Route 4
2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione
Reactant of Route 5
2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione
Reactant of Route 6
2,7-dibromothieno[3,2-g][1]benzothiole-4,5-dione

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